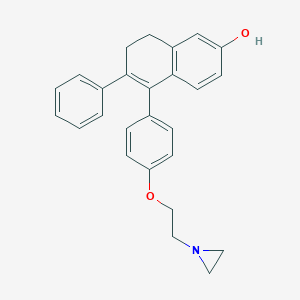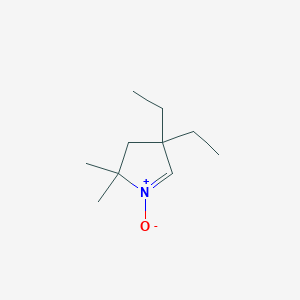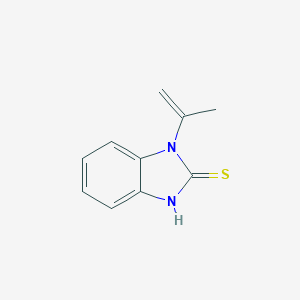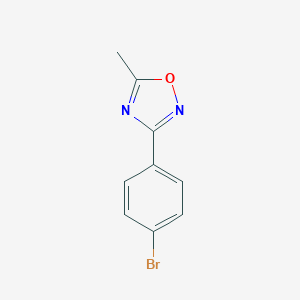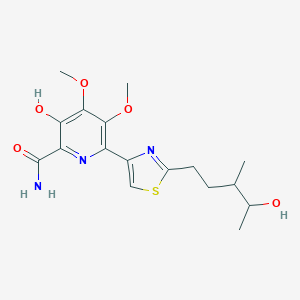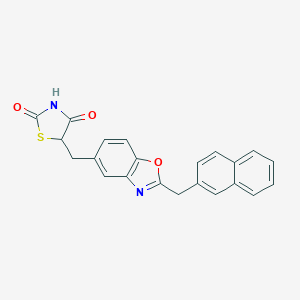
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione (NBMT) is a chemical compound that has gained attention due to its potential in scientific research. This compound belongs to the class of thiazolidinediones and is known for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione is not fully understood. However, it has been proposed that 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its high purity, ease of synthesis, and potential for use as a fluorescent probe. However, the limitations of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. One potential direction is the development of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione-based drug delivery systems for cancer therapy. Additionally, the potential use of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione as a fluorescent probe for the detection of metal ions could be further explored. Furthermore, the neuroprotective effects of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione could be studied in more detail for its potential in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione involves the reaction of 2-(2-naphthalenylmethyl)-5-benzoxazolecarboxylic acid with thionyl chloride to form 2-(2-naphthalenylmethyl)-5-benzoxazolyl chloride. This intermediate is then reacted with 2-mercaptoacetic acid to produce 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. This method has been optimized to produce high yields of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione with purity greater than 99%.
Aplicaciones Científicas De Investigación
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been studied for its potential in various scientific research fields. It has been found to have potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential as a drug delivery system for cancer therapy. Furthermore, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have antioxidant properties and has been studied for its potential in treating oxidative stress-related diseases.
Propiedades
Número CAS |
118384-10-4 |
|---|---|
Nombre del producto |
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione |
Fórmula molecular |
C22H16N2O3S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
5-[[2-(naphthalen-2-ylmethyl)-1,3-benzoxazol-5-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O3S/c25-21-19(28-22(26)24-21)11-14-6-8-18-17(10-14)23-20(27-18)12-13-5-7-15-3-1-2-4-16(15)9-13/h1-10,19H,11-12H2,(H,24,25,26) |
Clave InChI |
FQCUYGFIIAZMLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5 |
Sinónimos |
5-((2-(2-naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione 5-NMeBON-thiazolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



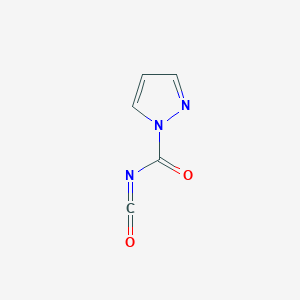

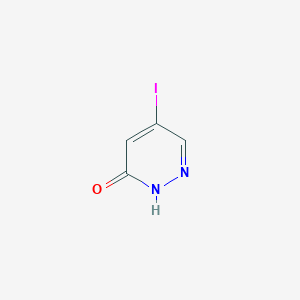
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
